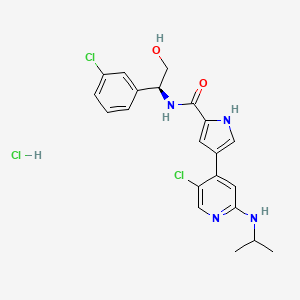
Ulixertinib hydrochloride
Overview
Description
Ulixertinib (hydrochloride) is a novel, reversible, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It exhibits high potency and selectivity for ERK1/2, making it a promising candidate for the treatment of various tumors. Ulixertinib is currently undergoing clinical trials for its efficacy in treating a wide range of cancers, particularly those with mutations in the mitogen-activated protein kinase (MAPK) pathway .
Mechanism of Action
Target of Action
Ulixertinib hydrochloride primarily targets the Mitogen-activated protein kinase 1 (ERK2) and Mitogen-activated protein kinase 3 (ERK1) . These kinases play a crucial role in the MAPK/ERK pathway, which is involved in cellular processes such as proliferation, differentiation, and survival .
Mode of Action
This compound is a novel, reversible, ATP-competitive ERK1/2 inhibitor . It competes with ATP to bind to ERK1/2, thereby inhibiting the activation of these kinases . This inhibition prevents the phosphorylation of ERK2 and the downstream kinase RSK in cancer cell lines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS–RAF–MEK–ERK cascade , also known as the MAPK/ERK pathway . This pathway plays a critical role in oncogenesis . By inhibiting ERK1/2, this compound disrupts this pathway, leading to decreased cellular proliferation and survival .
Pharmacokinetics
It’s known that this compound is orally active , suggesting it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its distribution, metabolism, and excretion properties.
Result of Action
This compound has shown promising results in preclinical and clinical trials. It has been found to significantly inhibit cell proliferation in cancer cell lines . In mouse models, this compound treatment slowed tumor growth and significantly increased survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of mutations in the MAPK/ERK pathway . Additionally, the drug’s action may be influenced by the tumor microenvironment, although more research is needed in this area.
Biochemical Analysis
Biochemical Properties
Ulixertinib hydrochloride interacts with the ERK1/2 protein kinases, inhibiting their activity . This interaction is ATP-competitive, meaning that this compound competes with ATP for binding to the ERK1/2 kinases . This interaction is also reversible, allowing for the control of ERK1/2 activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the MAPK pathway activity, reducing cell viability in certain cell lines . For instance, it has shown to reduce cell viability in BT40 cells with clinically achievable concentrations in the low nanomolar range .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to ERK1/2 protein kinases, inhibiting their activity . This inhibition is ATP-competitive, meaning that this compound competes with ATP for binding to the ERK1/2 kinases . This results in the reduction of tumor growth and induction of tumor regression in BRAF- and RAS-mutant xenograft models .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. It has been observed that this compound exposure was dose proportional to the recommended phase II dose (RP2D), which provided near-complete inhibition of ERK activity in whole blood .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a preclinical mouse trial, this compound mono- and combined therapies slowed tumor growth and increased survival .
Metabolic Pathways
This compound is involved in the MAPK pathway . It inhibits MAPK pathway activity in all models, and reduced cell viability in the BRAF V600E mutated cell line at concentrations in the low nanomolar range .
Transport and Distribution
In vivo pharmacokinetic and -dynamic analyses showed penetrance of the drug into mouse brain tissue and on-target activity, with concentrations above the in vitro IC50 and reduction of MAPK activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ulixertinib (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the formation of the pyrrole carboxamide structure and the addition of the hydrochloride salt to enhance solubility and stability .
Industrial Production Methods: Industrial production of Ulixertinib (hydrochloride) follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ulixertinib (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive chloro and amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents such as amines or thiols under mild to moderate temperatures.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives of Ulixertinib, which can be further explored for their biological activities .
Scientific Research Applications
Ulixertinib (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the MAPK/ERK signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival in various cell lines.
Medicine: Undergoing clinical trials for the treatment of cancers with MAPK pathway mutations, including melanoma, colorectal cancer, and pancreatic cancer
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.
Comparison with Similar Compounds
SCH772984: Another ERK1/2 inhibitor with high potency but different pharmacokinetic properties.
Ravoxertinib: An ERK1/2 inhibitor with a broader spectrum of activity but higher toxicity.
LY3214996: A selective ERK1/2 inhibitor with a different mechanism of action and clinical profile.
Uniqueness of Ulixertinib: Ulixertinib stands out due to its reversible and ATP-competitive inhibition of ERK1/2, high selectivity, and favorable safety profile. It has shown promising results in preclinical and clinical studies, particularly in tumors with MAPK pathway mutations .
Properties
IUPAC Name |
N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGYQCPFBWFTHM-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956366-10-1 | |
| Record name | 1H-Pyrrole-2-carboxamide, 4-[5-chloro-2-[(1-methylethyl)amino]-4-pyridinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulixertinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956366101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ULIXERTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K792HRQ8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


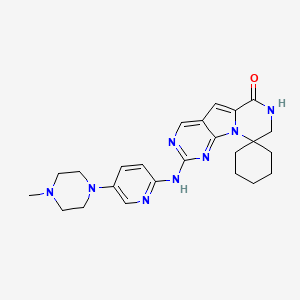
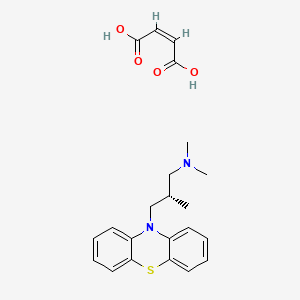
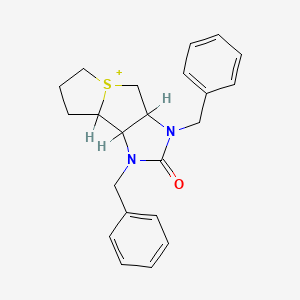
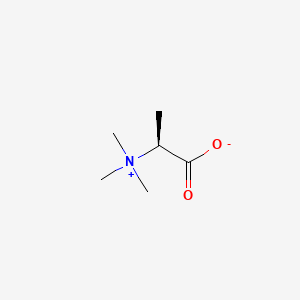

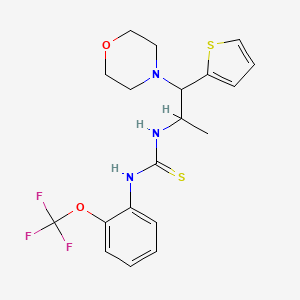

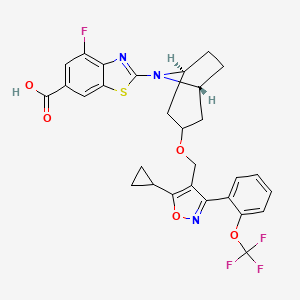
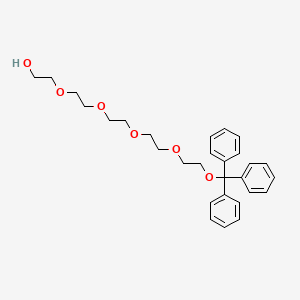
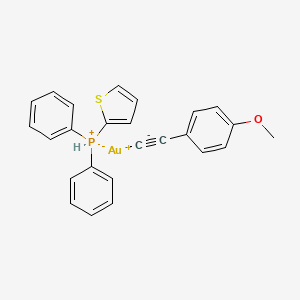
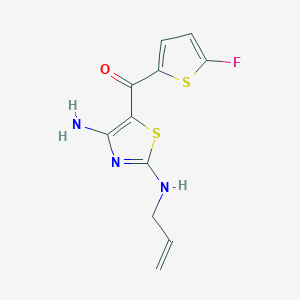
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
